2-(2-(2-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C28H21ClN2O4 and a molecular weight of 484.944 g/mol . This compound is known for its unique structure, which includes benzyloxy, benzoyl, carbohydrazonoyl, and chlorobenzoate groups. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 2-(2-(2-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Preparation of Benzyloxybenzoyl Intermediate: This step involves the reaction of benzyloxybenzoyl chloride with a suitable nucleophile to form the benzyloxybenzoyl intermediate.
Formation of Carbohydrazonoyl Intermediate: The benzyloxybenzoyl intermediate is then reacted with hydrazine to form the carbohydrazonoyl intermediate.
Final Coupling Reaction: The carbohydrazonoyl intermediate is coupled with 4-chlorobenzoic acid under specific reaction conditions to yield the final product.
Chemical Reactions Analysis
2-(2-(2-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and chlorobenzoate groups.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-(2-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 2-(2-(2-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The benzyloxy and benzoyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The carbohydrazonoyl group may also play a role in binding to molecular targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
2-(2-(2-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:
2-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a similar structure but with a different substitution pattern on the benzoyl group.
4-(2-(2-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3,4-dichlorobenzoate: This compound includes additional methoxy and dichlorobenzoate groups, leading to different chemical properties and reactivity.
2-(2-(2-(Benzyloxy)-5-bromobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate:
Properties
CAS No. |
769142-91-8 |
---|---|
Molecular Formula |
C28H21ClN2O4 |
Molecular Weight |
484.9 g/mol |
IUPAC Name |
[2-[(E)-[(2-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C28H21ClN2O4/c29-23-16-14-21(15-17-23)28(33)35-25-12-6-4-10-22(25)18-30-31-27(32)24-11-5-7-13-26(24)34-19-20-8-2-1-3-9-20/h1-18H,19H2,(H,31,32)/b30-18+ |
InChI Key |
WHQCTDOXQHESHJ-UXHLAJHPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N/N=C/C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.